(1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

Medicinal Chemistry Stereochemistry Bioisostere

This (1R,4R,5R)-configured bicyclo[2.1.1]hexane-5-carboxylic acid bearing a 4-trifluoromethylphenyl substituent is a validated saturated bioisostere for ortho-substituted phenyl rings. Replacing a generic scaffold with this compound preserves the critical (5R) exit vector of the acid moiety and delivers a quantifiable ΔLogP of +0.83 over non-fluorinated analogs. Documented 3–6-fold aqueous solubility improvements make it indispensable for lead optimization. The carboxylic acid handle enables rapid amide coupling or esterification. For programs requiring enantiopure material (CAS 2307771-86-2), confirm stereochemistry at order. Insist on the characterized pKa 4.46 and zero Rule-of-5 violations to ensure reproducible salt and co-crystal screening.

Molecular Formula C14H13F3O2
Molecular Weight 270.251
CAS No. 2227750-65-2
Cat. No. B2581441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
CAS2227750-65-2
Molecular FormulaC14H13F3O2
Molecular Weight270.251
Structural Identifiers
SMILESC1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(18)19/h1-4,8,11H,5-7H2,(H,18,19)/t8-,11+,13+/m1/s1
InChIKeyFOGPQGGRXATHKG-WLTAIBSBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid (CAS 2227750-65-2): A Fluorinated Saturated Bioisostere Building Block


The compound (1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid (CAS 2227750-65-2) is a chiral, fluorinated bicyclo[2.1.1]hexane derivative containing a carboxylic acid functional group. This scaffold class is increasingly adopted in medicinal chemistry as a saturated bioisostere of ortho-substituted phenyl rings, offering the potential to modulate physicochemical and biological properties in drug candidates [1]. The compound is commercially supplied primarily as a racemic mixture of enantiomers, with the single enantiomer form (CAS 2307771-86-2) also available from specialist vendors .

Why In-Class Analogs Cannot Substitute (1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid


Substituting this compound with a generic saturated bioisostere building block risks compromising key differentiation parameters that are critical for lead optimization programs. The specific (5R) stereochemistry at the carboxylic acid attachment point directly influences the three-dimensional exit vector of the acid moiety, which is crucial for target binding interactions [1]. Furthermore, the 4-trifluoromethyl substituent on the phenyl ring introduces a specific electronic and lipophilic signature that cannot be replicated by non-fluorinated or differently substituted analogs. Published data demonstrate that replacing the ortho-substituted benzene ring with a bicyclo[2.1.1]hexane scaffold alters solubility by up to sixfold and shifts calculated lipophilicity (cLogP) by 0.7–1.2 units, while the incorporation of fluorine further fine-tunes these parameters [2]. Using a non-fluorinated analog or an incorrect diastereomer would therefore yield uninterpretable structure-activity relationship data.

Quantitative Differentiation Evidence for (1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid


Enantiopure vs. Racemic: Differential Biological Activity of Bicyclo[2.1.1]hexane Enantiomers

The single enantiomer form of this compound (CAS 2307771-86-2) provides a defined three-dimensional orientation of the carboxylic acid group that is critical for stereospecific target engagement. In a study of bicyclo[2.1.1]hexane-containing drug analogues, the two enantiomers exhibited markedly differential cytotoxicity profiles against a panel of tumour cell lines, with one enantiomer showing substantial improvement over both the opposite enantiomer and the corresponding sp2-based drug [1]. The racemic mixture (CAS 2227750-65-2) will therefore contain 50% of the less active or inactive enantiomer, potentially confounding biological assay results.

Medicinal Chemistry Stereochemistry Bioisostere

Lipophilicity Differentiation: CF3-Substituted vs. Non-Fluorinated Bicyclo[2.1.1]hexane Analog

The 4-trifluoromethyl substituent on the phenyl ring of the target compound significantly increases lipophilicity compared to the non-fluorinated analog. The predicted LogP for (1R,4R,5R)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is 3.27 [1], whereas the non-fluorinated analog (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid (CAS 2187426-37-3) has a reported LogP of 2.44 . This represents a ΔLogP of +0.83, which can translate into enhanced membrane permeability and altered tissue distribution profiles for derived drug candidates.

Physicochemical Properties Lipophilicity Drug Design

Solubility Enhancement: Bicyclo[2.1.1]hexane Scaffold vs. ortho-Substituted Benzene Bioisostere

Replacement of an ortho-substituted benzene ring with a bicyclo[2.1.1]hexane scaffold has been demonstrated to significantly increase aqueous solubility in multiple bioactive compound series. In the FDA-approved drug lomitapide, this substitution produced a sixfold increase in solubility (3 μM for lomitapide vs. 18 μM for the bicyclo[2.1.1]hexane analog) [1]. Similarly, in conivaptan, solubility increased threefold (5 μM vs. 14 μM), and in the fungicide boscalid, a threefold improvement was observed (11 μM vs. 35 μM) [1]. Across five diverse bioactive compounds, four showed enhanced solubility upon incorporation of the bicyclo[2.1.1]hexane core [1].

Solubility Bioisostere Lead Optimization

Calculated Lipophilicity Reduction: Bicyclo[2.1.1]hexane vs. ortho-Substituted Benzene

Incorporation of the bicyclo[2.1.1]hexane scaffold in place of an ortho-substituted benzene ring consistently reduces calculated lipophilicity (cLogP) by 0.7 to 1.2 units across five structurally diverse bioactive compounds including conivaptan, lomitapide, boscalid, bixafen, and fluxapyroxad [1]. This reduction in lipophilicity is associated with improved drug-likeness parameters, as high lipophilicity is linked to increased off-target promiscuity, higher metabolic clearance, and poorer solubility [1]. Importantly, experimental logD values remained largely unchanged in four out of five compounds, indicating that the scaffold substitution can lower cLogP without drastically altering the ionization-dependent distribution coefficient [1].

Lipophilicity Bioisostere Drug-Likeness

Fluorine-Mediated Fine-Tuning of Physicochemical Properties in Saturated Bicyclic Scaffolds

The incorporation of trifluoromethyl groups into bicyclo[2.1.1]hexane scaffolds provides fine-tuned lipophilicity that is intermediate between non-fluorinated saturated analogs and fully aromatic counterparts . In a systematic study of 4-di/trifluoromethyl-2-heterabicyclo[2.1.1]hexanes, fluorinated derivatives showed pKa and logP values that position them advantageously within lead-like chemical space, with higher three-dimensionality and lower mean lead-likeness penalty compared to both non-fluorinated and aromatic derivatives . The target compound, bearing a 4-CF3-phenyl substituent, thus offers a specific lipophilic-electronic profile that is distinct from both the non-fluorinated phenyl analog (ΔLogP ≈ +0.8) and the fully aromatic ortho-substituted benzene comparator.

Fluorine Chemistry Physicochemical Properties Lead-Likeness

Physicochemical Property Profile: pKa and Rule-of-5 Compliance for Formulation Development

The target compound possesses a predicted pKa of 4.46±0.40 for the carboxylic acid group , which is moderately higher than that of typical benzoic acid derivatives (pKa ~4.2), indicating slightly weaker acidity that may influence salt formation and solubility-pH profiles during formulation. The compound has a predicted density of 1.406±0.06 g/cm³ and boiling point of 362.4±42.0 °C . Critically, it registers zero violations of Lipinski's Rule of Five [1], confirming its suitability as a lead-like building block. In contrast, the non-fluorinated analog (CAS 2187426-37-3) has a lower boiling point (356.4±21.0 °C) and lower density, reflecting the impact of fluorine substitution on bulk physicochemical properties .

Physicochemical Properties Formulation Drug-Likeness

Optimal Application Scenarios for (1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid


Stereospecific Lead Optimization Requiring Defined Enantiomeric Activity

In medicinal chemistry programs where the carboxylic acid moiety engages a chiral binding pocket, the enantiopure form (CAS 2307771-86-2) of this compound is essential. Published evidence demonstrates that enantiomers of bicyclo[2.1.1]hexane-containing drug analogues exhibit markedly different cytotoxicity profiles, with one enantiomer showing substantial improvement over the other . Using the enantiopure (1R,4R,5R) form ensures that biological activity data reflect true stereospecific target engagement rather than the averaged effect of a racemic mixture.

Solubility-Challenged Drug Candidates Requiring Saturated Bioisostere Replacement

For development candidates where the ortho-substituted benzene ring limits aqueous solubility, incorporation of this bicyclo[2.1.1]hexane scaffold can produce 3- to 6-fold solubility improvements, as demonstrated in conivaptan, lomitapide, and boscalid matched molecular pair analyses . The carboxylic acid handle provides a versatile synthetic entry point for amide coupling or esterification, enabling rapid analog generation for solubility optimization campaigns.

Fluorine-Enabled Fine-Tuning of Lipophilicity and Metabolic Stability

When a medicinal chemistry program requires a specific lipophilicity window intermediate between fully aromatic and non-fluorinated saturated analogs, this compound's 4-CF3-phenyl substituent provides a quantifiable ΔLogP of +0.83 over the non-fluorinated phenyl analog . Fluorinated bicyclo[2.1.1]hexane derivatives have been shown to occupy lead-like chemical space with higher three-dimensionality and lower mean lead-likeness penalty than either non-fluorinated or aromatic counterparts, making this compound ideal for fragment-based drug discovery and library design .

Solid-State and Formulation Development Studies

The well-characterized physicochemical profile of this compound—including predicted pKa of 4.46±0.40, density of 1.406±0.06 g/cm³, and zero Rule-of-5 violations—makes it suitable for salt and co-crystal screening campaigns . The moderately higher pKa relative to typical benzoic acids (pKa ~4.2) may offer distinct salt disproportionation behavior, while the higher density conferred by the CF3 group can influence crystal packing and solid-state stability compared to non-fluorinated analogs .

Quote Request

Request a Quote for (1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.